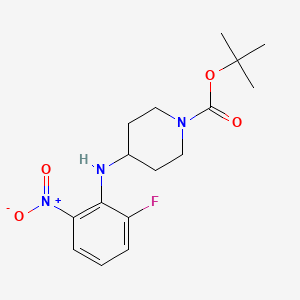

tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

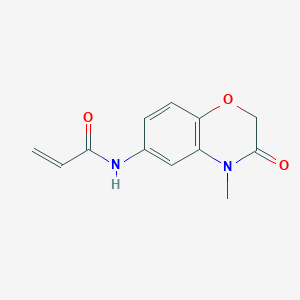

“tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H22FN3O4 and a molecular weight of 339.36 g/mol . It belongs to the family of piperidine derivatives.

Synthesis Analysis

This compound is a precursor in the synthesis of fentanyl and its analogues . Fentanyl is a synthetic opioid that is majorly contributing to the opioid crisis in North America . The synthesis of fentanyl involves the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate” is complex due to the presence of multiple functional groups. The molecule contains a piperidine ring, a tert-butyl group, a carboxylate ester group, a nitro group, and a fluoro-substituted phenyl group .Chemical Reactions Analysis

This compound is used as a precursor in the synthesis of fentanyl and its analogues . The exact chemical reactions involving this compound are complex and depend on the specific synthesis route used .科学的研究の応用

Synthesis Techniques and Characterization

The synthesis of tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate and its analogs often involves nucleophilic substitution reactions, as evidenced in the synthesis of related compounds. These reactions typically yield the desired product, which is then confirmed using techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was synthesized through such a process, and its structure was elucidated using these methods, in addition to X-ray diffraction for crystallographic analysis (Yang et al., 2021).

X-ray Diffraction Studies

Single crystal X-ray diffraction (XRD) plays a crucial role in the structural confirmation of synthesized compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was characterized using XRD, which confirmed its monoclinic crystal system and provided detailed unit cell parameters. The study also explored intermolecular interactions, such as C-H···O and π–π stacking, which contribute to the three-dimensional molecular architecture of the compound (Sanjeevarayappa et al., 2015).

Biological Evaluation and Molecular Interactions

Biological Activity Assessments

While the specific compound tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate may not have direct references to biological evaluations in the searched literature, similar compounds have undergone biological activity assessments. For instance, compounds with structural similarities have been screened for in vitro antibacterial and anthelmintic activities. Such studies provide insights into the potential biological applications or pharmacological relevance of these compounds, despite some showing moderate to poor activities in these specific assays (Sanjeevarayappa et al., 2015).

Chemoselective Nitration

Chemoselective nitration methods using tert-butyl nitrite have been explored for phenolic substrates, highlighting the importance of selective functional group transformations in synthetic chemistry. Such methodologies could be relevant in the modification or functionalization of tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate or its analogs, providing pathways for the synthesis of derivatives with varied biological activities (Koley et al., 2009).

Safety and Hazards

将来の方向性

Given that “tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate” is a precursor in the synthesis of fentanyl, its future use is likely to be influenced by efforts to control the opioid crisis . The compound has been placed under international control, which gives governments the necessary legal base to seize illicit shipments of these chemicals . This could lead to changes in the way this compound is used in the future .

特性

IUPAC Name |

tert-butyl 4-(2-fluoro-6-nitroanilino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-9-7-11(8-10-19)18-14-12(17)5-4-6-13(14)20(22)23/h4-6,11,18H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASJOGPIWPFMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=C2F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[N-[Tert-butyl(dimethyl)silyl]-S-imidazol-1-ylsulfonimidoyl]-N-methylmethanamine](/img/structure/B2848469.png)

![N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(2-thienylcarbonyl)oxy]amine](/img/structure/B2848471.png)

![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2848476.png)

![4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2848477.png)

![N-butyl-2-cyano-3-{3-ethylimidazo[1,5-a]pyridin-1-yl}prop-2-enamide](/img/structure/B2848482.png)

![1-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2848484.png)

![(5Z)-5-[(1-methylindol-3-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2848487.png)

![Methyl 2-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B2848488.png)

![3-chloro-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2848490.png)